molecular formula C11H17NO B13067892 N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

Cat. No.: B13067892
M. Wt: 179.26 g/mol
InChI Key: YOQOOLODYAIRSS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonia or an amine source to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and improve yields . The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor has been shown to produce good yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring with a cyclopentane ring via a methylamine linkage makes it a versatile compound for various applications .

Biological Activity

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound features a furan ring attached to a cyclopentane structure, contributing to its unique chemical properties. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 179.26 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters. Inhibition of this enzyme can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially enhancing cognitive functions .

Biological Activity Overview

  • Antimicrobial Properties : Initial investigations indicate that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Neuroprotective Effects : The compound has been shown to enhance synaptic transmission in the hippocampus without inducing hyperexcitability, suggesting potential as a cognition-enhancing therapeutic agent .
  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been evaluated, indicating favorable profiles for drug development .

Research Findings

Research on this compound has produced several key findings:

Study Findings
Fluorimetric MethodDemonstrated that the compound is a reversible inhibitor of hMAO-B with an IC50 value of 5.16 ± 0.86 μM .
Synaptic TransmissionIntraperitoneal administration improved basic synaptic transmission and long-term potentiation in rat models .
Interaction StudiesSuggested interactions with various biological targets warranting further investigation into therapeutic viability.

Case Studies

  • Cognition Enhancement Study : A study involving the administration of this compound showed significant improvement in cognitive functions in animal models without adverse effects on seizure thresholds .
  • Antimicrobial Activity Evaluation : In vitro tests revealed that the compound possesses notable antimicrobial properties against specific bacterial strains, indicating potential applications in infectious disease treatment.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3

InChI Key

YOQOOLODYAIRSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=CO2

Origin of Product

United States

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